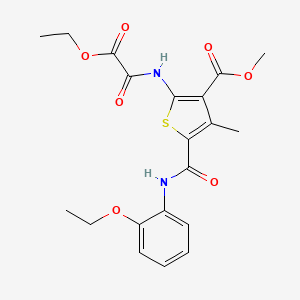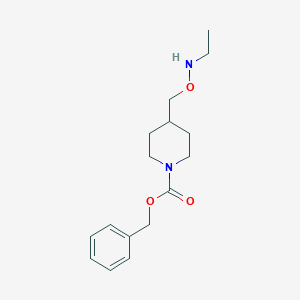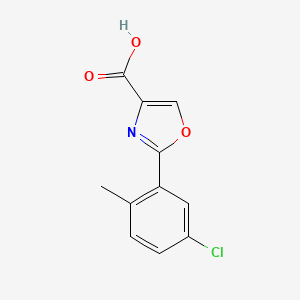
2-(Ethoxyoxalyl-amino)-5-(2-ethoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the pyran and ethoxy groups. The final steps often involve the formation of the carbamoyl and carboxylate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyran rings.
Reduction: Reduction reactions may target the carbamoyl and carboxylate groups.
Substitution: The ethoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. It may interact with enzymes or receptors, altering their activity. The pathways involved could include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(methoxy)amino)-5-((2-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Ethyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
Uniqueness
The uniqueness of Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H22N2O7S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H22N2O7S/c1-5-28-13-10-8-7-9-12(13)21-16(23)15-11(3)14(19(25)27-4)18(30-15)22-17(24)20(26)29-6-2/h7-10H,5-6H2,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
SZMAOHMVXFNSJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C(=O)OCC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12077126.png)
![4-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12077136.png)
![N,N'-Ethylenebis[N-metylpropane-1,3-diamine]](/img/structure/B12077142.png)

![1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B12077149.png)
![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B12077153.png)




![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)

![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
![N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12077217.png)
